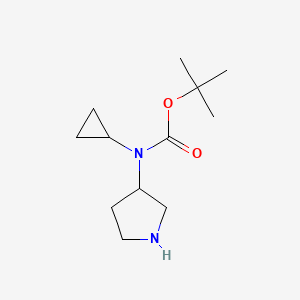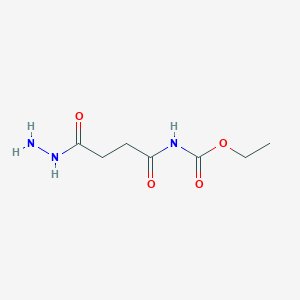
Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate
Vue d'ensemble
Description
Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate, also known as E-64, is a potent inhibitor of cysteine proteases. It was first identified in 1982 and has since been extensively studied for its potential applications in scientific research. E-64 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
Mécanisme D'action
Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate works by irreversibly binding to the active site of cysteine proteases, preventing them from carrying out their normal functions. This results in the inhibition of proteolysis, the process by which proteins are broken down into smaller peptides and amino acids.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the activation of pro-caspases, which are involved in the initiation of apoptosis, or programmed cell death. This compound has also been shown to inhibit the formation of autophagosomes, which are involved in the process of autophagy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate is its potency and specificity for cysteine proteases. This makes it a valuable tool for studying the role of cysteine proteases in various cellular processes. However, this compound has limitations as well. It is not effective against all cysteine proteases, and its irreversible binding to the active site of these enzymes can make it difficult to study their functions in vivo.
Orientations Futures
There are several potential future directions for research involving Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate. One area of interest is the development of more potent and specific inhibitors of cysteine proteases. Another area of interest is the study of the role of cysteine proteases in various diseases, including cancer and neurodegenerative disorders. Additionally, the use of this compound in drug discovery and development is an area of active research.
Applications De Recherche Scientifique
Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate has been used extensively in scientific research as a tool for studying cysteine proteases. It has been shown to be effective in inhibiting a wide range of cysteine proteases, including cathepsins, papain, and calpains. This compound has also been used to study autophagy, a cellular process that involves the degradation of cellular components.
Propriétés
IUPAC Name |
ethyl N-(4-hydrazinyl-4-oxobutanoyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-2-14-7(13)9-5(11)3-4-6(12)10-8/h2-4,8H2,1H3,(H,10,12)(H,9,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFURXQODMOFYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299694 | |
| Record name | ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18438-35-2 | |
| Record name | NSC132130 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



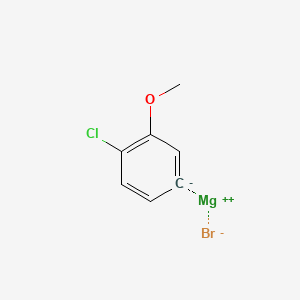
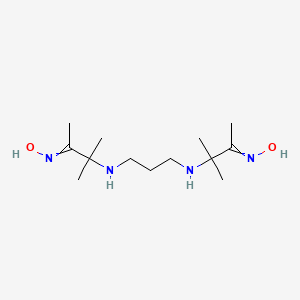
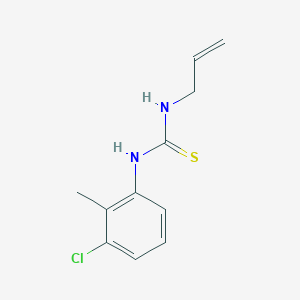
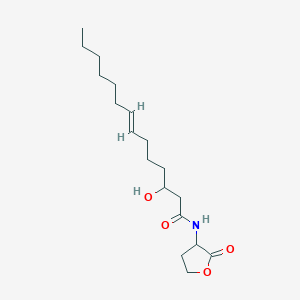
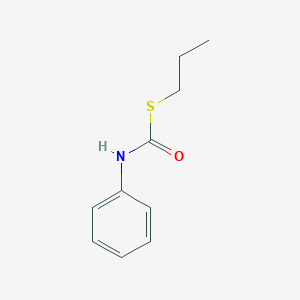
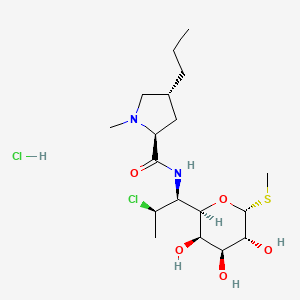
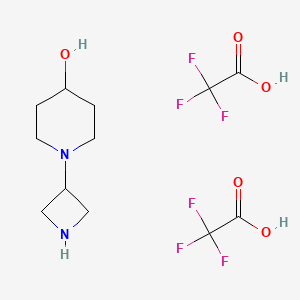

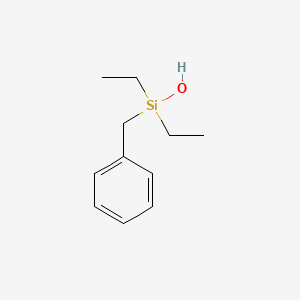
![rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B3336096.png)


